molecular formula C8H7NO4 B1315033 5-Nitro-2,3-dihydro-1,4-benzodioxine CAS No. 57356-28-2

5-Nitro-2,3-dihydro-1,4-benzodioxine

Cat. No. B1315033
CAS RN: 57356-28-2
M. Wt: 181.15 g/mol
InChI Key: XDHJIJSXCHOQQI-UHFFFAOYSA-N
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Patent
US08071592B2

Procedure details

5-Nitro-2,3-dihydro-1,4-benzodioxin (5.4 g; 29.83 mmol) was dissolved in ethanol (130 ml) and conc.HCl added (1.13 ml; 29.83 mmol) this was then stirred with 10% Pd/C under hydrogen at rt and atmospheric pressure overnight. The catalyst was then filtered off and washed with MeOH. The solvents were removed and the crude purified by SCX. Fractions containing product were concentrated to give the desired product (4.6 g).
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:13]2[O:12][CH2:11][CH2:10][O:9][C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-])=O.Cl>C(O)C.[Pd]>[O:9]1[C:8]2[CH:7]=[CH:6][CH:5]=[C:4]([NH2:1])[C:13]=2[O:12][CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2OCCOC21
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
atmospheric pressure overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The catalyst was then filtered off
WASH
Type
WASH
Details
washed with MeOH
CUSTOM
Type
CUSTOM
Details
The solvents were removed
CUSTOM
Type
CUSTOM
Details
the crude purified by SCX
ADDITION
Type
ADDITION
Details
Fractions containing product
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated

Outcomes

Product
Name
Type
product
Smiles
O1CCOC2=C1C=CC=C2N
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: CALCULATEDPERCENTYIELD 102%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.